1-(Adamantan-1-yl)-2-methylpropan-1-amine

Catalog No.
S12211109
CAS No.
M.F
C14H25N
M. Wt
207.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Adamantan-1-yl)-2-methylpropan-1-amine

Product Name

1-(Adamantan-1-yl)-2-methylpropan-1-amine

IUPAC Name

1-(1-adamantyl)-2-methylpropan-1-amine

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

InChI

InChI=1S/C14H25N/c1-9(2)13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-13H,3-8,15H2,1-2H3

InChI Key

QLSLZOAFWCKMLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C12CC3CC(C1)CC(C3)C2)N

1-(Adamantan-1-yl)-2-methylpropan-1-amine is a compound characterized by its adamantane structure, which is a polycyclic hydrocarbon known for its unique cage-like configuration. This compound features an amine functional group attached to a branched alkyl chain, specifically a 2-methylpropan-1-amine moiety. The adamantane core contributes to the compound's stability and hydrophobic characteristics, making it of interest in various chemical and biological applications.

The reactivity of 1-(Adamantan-1-yl)-2-methylpropan-1-amine can be explored through several chemical transformations:

  • Alkylation Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which can be further modified.
  • Reduction Reactions: The compound can undergo reduction processes, particularly if it has been previously modified to include carbonyl functionalities.

These reactions highlight the versatility of 1-(Adamantan-1-yl)-2-methylpropan-1-amine in synthetic organic chemistry.

The synthesis of 1-(Adamantan-1-yl)-2-methylpropan-1-amine typically involves several key steps:

  • Starting Materials: The synthesis may begin with commercially available adamantane derivatives.
  • Functionalization: Functional groups are introduced via reactions such as alkylation or acylation.
  • Final Amine Formation: The final step often involves reductive amination or direct amination processes to yield the target compound.

For instance, one common method involves the reaction of an appropriate adamantane derivative with a suitable alkyl halide in the presence of a base to form the desired amine.

The applications of 1-(Adamantan-1-yl)-2-methylpropan-1-amine span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Material Science: The unique structural properties of adamantane derivatives can be utilized in creating advanced materials with specific mechanical or thermal properties.
  • Chemical Research: It serves as a useful intermediate in organic synthesis, facilitating the development of more complex molecules.

Interaction studies involving 1-(Adamantan-1-yl)-2-methylpropan-1-amine could focus on its binding interactions with biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Techniques such as molecular docking simulations and binding affinity assays could be employed to elucidate these interactions.

Several compounds share structural similarities with 1-(Adamantan-1-yl)-2-methylpropan-1-amine, including:

Compound NameStructure HighlightsUnique Features
1-adamantanamineAdamantane core with an amine groupSimple amine structure; studied for CNS effects
2-aminoadamantaneAmino group at position 2 on adamantanePotential for different receptor interactions
N,N-dimethyladamantaneDimethylated amine variantIncreased lipophilicity; potential for CNS activity
1-(adamantan-2-yl)ethanamineEthanolamine derivativeVariability in hydrophilicity and reactivity

The uniqueness of 1-(Adamantan-1-yl)-2-methylpropan-1-amine lies in its branched alkyl chain, which may enhance its solubility and bioavailability compared to other similar compounds. Its specific structural features may also influence its pharmacokinetic properties and biological interactions differently than those observed in simpler adamantane derivatives.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

207.198699802 g/mol

Monoisotopic Mass

207.198699802 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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